molecular formula C15H21NO4 B8754937 METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE

Cat. No.: B8754937
M. Wt: 279.33 g/mol
InChI Key: OCQYRBSHPIUCTQ-UHFFFAOYSA-N
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Description

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is a chiral, Boc-protected beta-alanine derivative. Its structure features a phenyl group at the beta-carbon, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a methyl ester at the carboxyl terminus. This compound is widely used in peptide synthesis and medicinal chemistry due to its stereochemical stability and modular reactivity. The (R)-configuration at the chiral center ensures specific interactions in enantioselective applications, such as enzyme inhibition or receptor binding studies .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)

InChI Key

OCQYRBSHPIUCTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Two-Step Esterification and Boc Protection

The most widely reported method involves a two-step sequence: esterification of 3-phenyl-β-alanine followed by tert-butoxycarbonyl (Boc) protection of the amino group.

Step 1: Esterification of 3-Phenyl-β-Alanine

The carboxylate group of 3-phenyl-β-alanine is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. This reaction proceeds via the formation of an intermediate acyl chloride, which subsequently reacts with methanol to yield the methyl ester. Key conditions include:

  • Temperature : 0°C initial cooling, followed by stirring at room temperature for 24 hours.

  • Solvent : Anhydrous methanol to prevent hydrolysis.

  • Yield : Near-quantitative conversion, as monitored by thin-layer chromatography (TLC).

The resultant 3-phenyl-β-alanine methyl ester is isolated after solvent evaporation and filtration.

Step 2: Boc Protection of the Amino Group

The free amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions:

  • Reagents : Boc anhydride (1.0 equivalent), sodium bicarbonate (NaHCO₃, 3.0 equivalents).

  • Solvent System : Tetrahydrofuran (THF) and water (1:1 v/v) to enhance solubility.

  • Reaction Time : 10–24 hours at room temperature.

  • Workup : Adjusting the pH to 5.5 with oxalic acid, followed by extraction with ethyl acetate (EtOAc) and drying over anhydrous MgSO₄.

This step affords This compound in 91% yield after purification.

Alternative Boc Protection Strategies

A modified protocol reported by the Royal Society of Chemistry (RSC) employs LiAlH₄ for selective reduction and IBX (2-iodoxybenzoic acid) for oxidation to stabilize intermediates. Key modifications include:

  • Reduction : LiAlH₄ in dry THF at -50°C to generate N-Boc-α-amino alcohols.

  • Oxidation : IBX in acetonitrile under reflux to form N-Boc-α-amino aldehydes.

  • Coupling : Wittig reaction with phosphonium reagents to introduce the phenyl group.

While this route offers flexibility for structural analogs, it involves additional steps and lower overall yields (~75%) compared to the two-step method.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Esterification : Anhydrous methanol is critical to avoid competing hydrolysis. Elevated temperatures (>40°C) risk racemization of the chiral center.

  • Boc Protection : Aqueous THF improves Boc anhydride solubility, while NaHCO₃ maintains a pH of 8–9 to favor nucleophilic attack by the amino group.

Stereochemical Control

The (R)-configuration is preserved through:

  • Low-Temperature Reactions : Minimizing thermal racemization during esterification.

  • Chiral Pool Synthesis : Starting from enantiomerically pure 3-phenyl-β-alanine.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Two-Step EsterificationSOCl₂, Boc anhydride0°C → RT, 24 h91%High yield, minimal stepsRequires anhydrous conditions
RSC Modified RouteLiAlH₄, IBX, Phosphonium-50°C → reflux75%Flexible for analogsMulti-step, lower yield

Research Findings and Advancements

Catalytic Improvements

Recent studies highlight the use of DMAP (4-dimethylaminopyridine) as a catalyst during Boc protection, reducing reaction time to 6 hours with comparable yields.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) has been proposed as a safer alternative to THF, with similar efficacy in Boc protection.

  • Waste Reduction : In situ generation of Boc anhydride from tert-butanol and CO₂ under high pressure shows promise but remains experimental.

Industrial-Scale Production Challenges

Purification Issues

  • Chromatography Limitations : Silica gel chromatography is impractical for large batches. Alternative methods like crystallization from hexane/EtOAc mixtures (3:1) are preferred.

  • Impurity Profile : Residual thionyl chloride in esterification requires rigorous washing with saturated NaHCO₃.

Cost Considerations

Boc anhydride accounts for ~60% of raw material costs. Bulk procurement and recycling protocols are critical for economic viability .

Chemical Reactions Analysis

Types of Reactions

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE undergoes various chemical reactions, including:

  • Hydrolysis

    • The ester group can be hydrolyzed to form the corresponding carboxylic acid.
    • Reagents: Aqueous acid or base.
    • Conditions: Room temperature to reflux.
  • Deprotection

    • The Boc group can be removed under acidic conditions to yield the free amine.
    • Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
    • Conditions: Room temperature.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
    • Reagents: Various nucleophiles (e.g., amines, alcohols).
    • Conditions: Room temperature to reflux.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Carboxylic acid derivative.

    Deprotection: Free amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl (R)-N-BOC-3-phenyl-beta-alaninate serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to various bioactive compounds.

Medicinal Chemistry

The compound is utilized in drug design and development due to its potential biological activity. It can be involved in the synthesis of peptidomimetics and other pharmaceutical agents. For instance, derivatives of beta-alanine have been studied for their inhibitory effects on specific enzymes, showcasing their therapeutic potential .

Biochemical Studies

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding mechanisms. The Boc-protected amino group enhances stability and solubility, facilitating biochemical assays .

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit selective inhibition against carbonic anhydrase II, an enzyme implicated in various physiological processes. The IC50 values for these derivatives ranged from 12.1 to 53.6 µM, indicating moderate to high potency .

Case Study 2: Drug Development

In a study focused on the design and synthesis of new pharmaceutical agents, this compound was used as a starting material for synthesizing novel oxadiazole analogues with promising biological activities . These compounds were evaluated for their effectiveness against specific targets, illustrating the compound's utility in drug discovery.

Mechanism of Action

The mechanism of action of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituent (Beta-Carbon) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR)
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE Phenyl (C₆H₅) C₁₆H₂₁NO₄⁺ ~291.34 ¹H-NMR: δ 7.2–7.4 (m, 5H, Ar-H)
METHYL N-[(2',4'-DIFLUORO-4-HYDROXY-5-IODOBIPHENYL-3-YL)CARBONYL]-BETA-ALANINATE Iodo-difluoro-biphenyl C₁₇H₁₄F₂INO₄ 501.21 ¹³C-NMR: δ 160.1 (C=O), 114.5 (C-F)
(R)-2-((BOC-AMINO)METHYL)-3-METHYLBUTYR Isopropyl (CH(CH₃)₂) C₁₁H₂₁NO₄ 231.29 ¹H-NMR: δ 1.0–1.2 (d, 6H, CH₃)
N-Boc-3-(2-pyridyl)-L-alanine Pyridyl (C₅H₄N) C₁₃H₁₆N₂O₄ 264.28 ¹H-NMR: δ 8.5 (m, 1H, Py-H)
Key Observations :

The iodo-difluoro-biphenyl substituent in ’s compound significantly increases molecular weight (501.21 g/mol) and alters electronic properties, making it suitable for radiopharmaceutical applications .

Stereochemical Considerations :

  • The (R)-configuration in the target compound contrasts with the (L)-alanine backbone in N-Boc-3-(2-pyridyl)-L-alanine, affecting diastereoselectivity in peptide coupling reactions .

Boc Protection Stability: Steric hindrance from the isopropyl group in (R)-2-((BOC-AMINO)METHYL)-3-METHYLBUTYR may reduce Boc deprotection rates under acidic conditions compared to the less hindered phenyl analog .

Key Findings :
  • Synthetic Complexity : The iodinated biphenyl derivative () requires specialized halogenation steps, increasing synthetic complexity compared to the straightforward Boc protection in phenyl- and pyridyl-substituted analogs .
  • Spectroscopic Differentiation : Aromatic proton signals in ¹H-NMR (e.g., δ 7.2–7.4 for phenyl vs. δ 8.5 for pyridyl) provide unambiguous identification of substituents .

Q & A

Q. How can researchers mitigate biases when interpreting spectral data for structural confirmation?

  • Methodological Answer:
  • Blinded Analysis : Assign spectra to independent analysts unaware of expected outcomes.
  • Multi-Technique Corroboration : Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable).
  • Open Data Sharing : Deposit raw spectral data in repositories (e.g., Zenodo) for peer scrutiny .

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